Bienvenue dans la boutique en ligne BenchChem!

4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine (CAS 2197600-36-3) is a heterobifunctional building block with molecular formula C₉H₁₃N₃O₂ and molecular weight 195.22 g·mol⁻¹. It features a 6-methylpyrazine ring linked via an ether bridge to an oxolan-3-amine (tetrahydrofuran-3-amine) scaffold, yielding a dual heterocyclic architecture that combines a kinase hinge-binding motif with a conformationally constrained, hydrogen-bond-capable aliphatic amine.

Molecular Formula C9H13N3O2
Molecular Weight 195.222
CAS No. 2197600-36-3
Cat. No. B2545404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine
CAS2197600-36-3
Molecular FormulaC9H13N3O2
Molecular Weight195.222
Structural Identifiers
SMILESCC1=CN=CC(=N1)OC2COCC2N
InChIInChI=1S/C9H13N3O2/c1-6-2-11-3-9(12-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5,10H2,1H3
InChIKeyKJEPIDSFEYNOCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine (CAS 2197600-36-3): Procurement-Relevant Identity and Structural Profile


4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine (CAS 2197600-36-3) is a heterobifunctional building block with molecular formula C₉H₁₃N₃O₂ and molecular weight 195.22 g·mol⁻¹ . It features a 6-methylpyrazine ring linked via an ether bridge to an oxolan-3-amine (tetrahydrofuran-3-amine) scaffold, yielding a dual heterocyclic architecture that combines a kinase hinge-binding motif with a conformationally constrained, hydrogen-bond-capable aliphatic amine . The compound is commercially catalogued as a pyrazine-derived research intermediate, with application notes referencing the broader class of pyrazine derivatives as Axl and c-Met receptor tyrosine kinase inhibitors .

Why 4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine Cannot Be Interchanged with In-Class Analogs: Structural and Physicochemical Rationale


Within the 6-methylpyrazine-ether-amine chemotype, even minor structural variations produce measurable divergence in molecular weight, lipophilicity, hydrogen-bond donor/acceptor counts, and conformational flexibility — each of which can materially alter target binding, solubility, and synthetic utility . The 6-methyl substituent on the pyrazine ring distinguishes this compound from its des-methyl analog (CAS 2199602-21-4; MW 181.19) by contributing increased lipophilicity and steric bulk at the kinase hinge‑binding face, while the saturated oxolane-3-amine linker differentiates it from aniline-linked variants (e.g., CAS 915707-61-8; MW 201.23) that introduce aromatic planarity and altered hydrogen-bond geometry [1]. These structural differences preclude blanket interchangeability in structure-activity relationship (SAR) campaigns, fragment-based drug discovery libraries, or multi-step synthetic routes where precise physicochemical properties dictate reaction compatibility and downstream biological readouts [2].

Quantitative Differentiation Evidence: 4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiate the 6-Methylpyrazine-Oxolane Scaffold from the Des-Methyl Analog

The 6-methyl substituent on the pyrazine ring distinguishes 4-[(6-methylpyrazin-2-yl)oxy]oxolan-3-amine (MW 195.22; 14 heavy atoms) from its closest structural analog, 4-(pyrazin-2-yloxy)oxolan-3-amine (CAS 2199602-21-4; MW 181.19; 13 heavy atoms) . The methyl group contributes a ΔMW of +14.03 g·mol⁻¹, increases the calculated XLogP by approximately +0.3 to +0.5 log units (class-level inference based on the methyl substituent contribution in pyrazine series [1]), and introduces a small hydrophobic surface patch that can occupy the gatekeeper region in ATP-competitive kinase inhibitors . This methyl-dependent lipophilicity shift is pertinent to CNS drug-design guidelines where ΔXLogP of 0.3–0.5 can alter predicted blood-brain barrier penetration and aqueous solubility [2].

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Oxolane-3-Amine vs. Aniline Linker: Hydrogen-Bond Donor Count and Conformational Flexibility Divergence

4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine incorporates a saturated oxolane (tetrahydrofuran) ring bearing a primary amine, yielding a scaffold with 2 hydrogen-bond donors (HBD; the primary amine NH₂), approximately 5 hydrogen-bond acceptors (HBA; pyrazine N, ether O, oxolane O, amine N), and 3 rotatable bonds . In contrast, the aniline-linked analog 3-[(6-methylpyrazin-2-yl)oxy]aniline (CAS 915707-61-8; MW 201.23) contains an aromatic aniline system with 2 HBD, approximately 4 HBA, and 3 rotatable bonds but introduces a planar, electron-rich phenyl ring that alters π-stacking potential and amide-coupling reactivity at the amine position . The oxolane-3-amine's saturated ring confers greater conformational flexibility (pseudorotation of the five-membered ring) and a non-planar geometry that may reduce aromatic-aldehyde oxidase (AO) metabolism susceptibility — a liability documented for aniline-containing kinase inhibitor fragments [1].

Medicinal Chemistry Scaffold Hopping Conformational Analysis

Dual Heterocyclic Architecture Enables Divergent Derivatization Pathways Compared to Mono-Scaffold Building Blocks

4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine presents two chemically orthogonal functional handles: (i) a primary aliphatic amine on the oxolane ring (pKa ~9–10, suitable for amide bond formation, sulfonamide coupling, or reductive amination) and (ii) a 6-methylpyrazine ring capable of undergoing electrophilic aromatic substitution, N-oxidation, or metal-catalyzed cross-coupling at the pyrazine C–H positions . By comparison, the simpler building block oxolan-3-amine (CAS 88675-24-5; MW 87.12) lacks the pyrazine moiety entirely, limiting its utility to single-point derivatization, while 2-amino-6-methylpyrazine (CAS 5521-56-2; MW 109.13; XLogP3 = 0.4; tPSA = 51.8 Ų) lacks the oxolane scaffold and offers only the pyrazine-amine as a reactive site [1]. The target compound's pre-installed ether bridge between the two heterocycles obviates a synthetic step (aryl–alkyl ether formation) that would otherwise require Mitsunobu conditions or copper-mediated coupling, potentially saving 1–2 synthetic steps in lead diversification sequences .

Organic Synthesis Parallel Library Chemistry Building Block Utility

Class-Level Evidence: Pyrazine-Ether-Amine Chemotype Is Validated for Axl/c-Met Dual Kinase Inhibition

The broader pyrazine-ether-amine chemotype to which 4-[(6-methylpyrazin-2-yl)oxy]oxolan-3-amine belongs has been described in the peer-reviewed literature as a scaffold for Axl and c-Met receptor tyrosine kinase inhibitors . Bamford et al. (2005) reported pyrazine derivatives with activity against these therapeutically relevant kinase targets, establishing a precedent for the pyrazine-oxyaryl-amine architecture in oncology drug discovery [1]. The target compound incorporates the key pharmacophoric elements identified in this series: (a) a pyrazine nitrogen atom capable of accepting a hydrogen bond from the kinase hinge backbone NH₃ (b) an ether oxygen positioned for potential interactions with the catalytic lysine or solvent-exposed region, and (c) a primary amine suitable for further elaboration into carboxamides, ureas, or sulfonamides that extend into the rear hydrophobic pocket . Critically, no compound-specific IC₅₀, Kd, or selectivity data are publicly available for 4-[(6-methylpyrazin-2-yl)oxy]oxolan-3-amine against Axl, c-Met, or any other kinase target at the time of this analysis. The evidence presented here is strictly class-level inference derived from the patent and primary literature describing structurally related pyrazine derivatives .

Kinase Inhibition Oncology Receptor Tyrosine Kinase

Procurement-Relevant Application Scenarios for 4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine (CAS 2197600-36-3)


Kinase-Focused Fragment Library Design Requiring a Pre-Validated Pyrazine Hinge-Binding Motif

For medicinal chemistry teams building fragment-screening libraries targeting receptor tyrosine kinases (RTKs) such as Axl or c-Met, 4-[(6-methylpyrazin-2-yl)oxy]oxolan-3-amine provides a fragment-compliant entry point (MW 195.22, well within the Rule of Three guideline of MW < 300 [1]) that combines a literature-precedented pyrazine hinge binder with an sp³-rich oxolane-amine handle suitable for rapid elaboration into lead-like compounds via amide coupling or reductive amination [2]. The 6-methyl group offers a vector for exploring hydrophobic pocket occupancy (e.g., the gatekeeper residue region) that the des-methyl analog (CAS 2199602-21-4) cannot probe, providing an additional SAR dimension from the outset of the campaign [3].

Parallel Library Synthesis Exploiting Orthogonal Functionalization of the Oxolane Amine and Pyrazine Ring

Synthetic chemistry groups executing parallel library production for hit-to-lead programs can leverage the two orthogonal reactive sites on 4-[(6-methylpyrazin-2-yl)oxy]oxolan-3-amine: the primary aliphatic amine undergoes chemoselective acylation, sulfonylation, or urea formation without requiring protection of the pyrazine ring, while the pyrazine C–H positions remain available for late-stage functionalization via directed metalation or electrophilic substitution [1]. This dual-handle architecture consolidates two diversification points into one building block, reducing the number of sequential coupling steps compared to sequential use of oxolan-3-amine followed by a separate pyrazine coupling partner [2]. The estimated synthetic step savings of 1–2 steps per library member translate directly to reduced reagent cost and increased chemical throughput.

Scaffold-Hopping from Aniline-Containing Kinase Inhibitor Fragments to a Non-Planar, Saturated Linker

Research groups encountering metabolic liabilities (e.g., aldehyde oxidase-mediated oxidation, CYP450-mediated hydroxylation) or solubility limitations with aniline-linked pyrazine fragments (such as 3-[(6-methylpyrazin-2-yl)oxy]aniline, CAS 915707-61-8 [1]) may prioritize 4-[(6-methylpyrazin-2-yl)oxy]oxolan-3-amine as a scaffold-hopping replacement. The saturated oxolane ring eliminates the planar aromatic character of the aniline linker, potentially reducing π–π stacking-driven aggregation and AO metabolism susceptibility [2], while the higher estimated tPSA (Δ ≈ +10–15 Ų) and additional HBA (+1) predict improved aqueous solubility — a key parameter for biochemical assay compatibility and downstream formulation [3].

Intellectual Property Diversification Around the Bamford Pyrazine-Ether-Amine Chemotype

For organizations seeking freedom-to-operate or novel composition-of-matter claims distinct from the Bamford et al. (2005) pyrazine Axl/c-Met inhibitor series [1], 4-[(6-methylpyrazin-2-yl)oxy]oxolan-3-amine provides a structurally differentiated core scaffold. The oxolane-3-amine moiety replaces the aniline, benzylamine, or heteroaryl-amine linkers described in the original disclosure, while retaining the 6-methylpyrazine pharmacophore that engages the kinase hinge [2]. This structural departure — combined with the compound's current absence from the primary patent literature — positions it as a candidate for proprietary lead series development, subject to comprehensive freedom-to-operate analysis by qualified patent counsel [3].

Quote Request

Request a Quote for 4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.